tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a cyclopentylamino-methyl substituent. This structure suggests its utility as an intermediate in organic synthesis, particularly in pharmaceutical applications where steric protection and controlled reactivity are critical.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
OATXTNDHVSRXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine
The synthesis begins with Boc protection of pyrrolidine to prevent unwanted side reactions. A typical procedure involves:
Reagents : Pyrrolidine, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM), 0–25°C, 2–6 hours.
Yield : >90%.
Introduction of the Aminomethyl Group
The 2-position of Boc-protected pyrrolidine is functionalized via a Mannich reaction or alkylation:
Mannich Reaction
Reagents : Formaldehyde, cyclopentylamine, acetic acid.
Conditions : Ethanol/water (3:1), 60°C, 12 hours.
Yield : 50–65%.
Alkylation with Bromomethylcyclopentylamine
Reagents : Boc-pyrrolidine, bromomethylcyclopentylamine, potassium carbonate.
Conditions : N,N-Dimethylformamide (DMF), 60°C, 18 hours.
Yield : 40–55%.
Reductive Amination Route
Synthesis of Pyrrolidin-2-one Intermediate
Oxidation of Boc-protected pyrrolidine at the 2-position generates a ketone:
Reagents : Pyridinium chlorochromate (PCC), dichloromethane.
Conditions : 25°C, 4 hours.
Yield : 70–80%.
Reductive Amination with Cyclopentylamine
The ketone undergoes reductive amination to introduce the cyclopentylamino group:
Reagents : Cyclopentylamine, sodium cyanoborohydride (NaBH₃CN), methanol.
Conditions : Acetic acid (2 eq.), 25°C, 24 hours.
Yield : 60–75%.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free pyrrolidine amine. This reaction is critical for generating reactive intermediates in further syntheses.
Mechanistic Insight : Acidic conditions protonate the Boc carbamate oxygen, leading to elimination of CO₂ and tert-butanol, releasing the amine .
Amine Functionalization
The secondary cyclopentylamino group undergoes alkylation, acylation, or reductive amination.
Acylation Reactions
The cyclopentylamino nitrogen reacts with acylating agents (e.g., acyl chlorides, anhydrides):
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Acetic anhydride | N-acetylated derivative | DCM, triethylamine, 0–25°C | |
| Phenylacetyl chloride | N-phenylacetyl derivative | HATU, DMF, DIEA |
Key Observation : Acylation is stereoelectronically favored due to the secondary amine’s nucleophilicity .
Reductive Amination
The cyclopentylamino group participates in reductive amination with aldehydes/ketones:
| Substrate | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-methylated cyclopentylamino derivative | ~65%* |
*Yield data inferred from analogous reactions in .
Pyrrolidine Ring Modifications
The deprotected pyrrolidine nitrogen undergoes further functionalization:
Example Synthesis Pathway :
-
Boc deprotection with
Scientific Research Applications
Medicinal Chemistry
1. Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Compounds that inhibit this enzyme can help in managing blood sugar levels in diabetic patients. Studies have shown that similar pyrrolidine derivatives exhibit significant inhibitory activity against DPP-IV, suggesting that this compound may have potential as a therapeutic agent in diabetes management .
2. Anticancer Properties
Research indicates that compounds with pyrrolidine structures can exhibit anticancer properties. The presence of the cyclopentylamino group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into the potential of this compound as an anticancer agent .
Materials Science
3. Polymer Chemistry
This compound can serve as a building block in polymer chemistry. Its functional groups allow for incorporation into larger polymeric structures, which can be tailored for specific applications such as drug delivery systems or biodegradable materials. The ability to modify the properties of polymers through such compounds opens avenues for innovative material design .
Biochemical Probes
4. Molecular Probes for Biological Studies
Due to its unique structure, this compound can function as a molecular probe in biochemical studies. It can be used to investigate enzyme activity or receptor interactions within biological systems. This application is particularly valuable in drug discovery processes where understanding the interaction between potential drug candidates and biological targets is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolidine Carbamate Family
Key structural analogs include:
Key Observations :
- Lipophilicity: Cyclopentylamino (logP ~2.5 estimated) vs. hydroxymethyl (logP ~0.5) suggests improved membrane permeability, critical for drug intermediates .
- Synthetic Utility: The tert-butyl carbamate group is a common protecting group for amines, as seen in the synthesis of complex spirocyclic compounds in . The cyclopentylamino group may facilitate targeted hydrogen bonding in receptor interactions.
Biological Activity
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentylamino group linked to a pyrrolidine ring, suggests diverse biological activities. This article reviews the compound's biological activity, including its antibacterial properties and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol
- CAS Number : 1833343-52-4
The compound's structural features contribute to its stability and solubility, which are critical for biological activity. The tert-butyl ester enhances its pharmacokinetic properties by improving lipophilicity.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits antibacterial properties against various bacterial strains. The mechanism of action may involve interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell division.
A notable study highlighted its effectiveness against Staphylococcus aureus , a common pathogen responsible for skin infections. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This aligns with findings from similar compounds in the pyrrolidine class that have been documented to disrupt FtsZ protein function, which is essential for bacterial cell division .
Case Studies and Research Findings
-
Study on Adenosine Receptor Antagonism :
A research paper investigated various compounds related to adenosine receptors, demonstrating that pyrrolidine derivatives could serve as effective antagonists. While specific data on this compound was not detailed, the structural similarity suggests potential in targeting adenosine receptors, which play roles in inflammation and cancer . -
Synthesis and Biological Evaluation :
In a study focused on synthesizing new pyrrolidine derivatives, this compound was evaluated alongside other compounds for their biological activities. The results indicated that modifications to the cyclopentyl group significantly influenced the antibacterial efficacy, highlighting the importance of structural optimization in drug design . -
Antimicrobial Resistance Studies :
A comprehensive review on antimicrobial resistance emphasized the need for novel compounds like this compound that can overcome resistant strains. The compound's ability to act as a precursor in drug development positions it as a candidate for further research into combating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
